![molecular formula C20H21N5O3 B2497256 6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415565-58-9](/img/structure/B2497256.png)
6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a pyridine ring and a pyrrole ring, which are common structures in organic chemistry .
Synthesis Analysis
The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and conditions. Techniques like condensation, substitution, or redox reactions might be used .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The compound’s functional groups often play a key role in its reactivity .Physical And Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. Spectroscopic methods might be used to study the compound’s electronic structure .Applications De Recherche Scientifique
- MMOXC is derived from ricinine and exhibits anti-Staphylococcus aureus (S. aureus) activity. It competitively inhibits enzymes involved in bacterial cell wall synthesis, RNA biosynthesis, and protein maturation .
- S. aureus biofilms contribute to antibiotic resistance and chronic infections. MMOXC has demonstrated anti-biofilm properties by blocking cell wall formation and disrupting biofilm structures .
- S. aureus can survive within macrophages, leading to relapsed infections. MMOXC effectively penetrates infected macrophage cell lines and eradicates MRSA (methicillin-resistant S. aureus) .
Antibacterial Properties
Biofilm Disruption
Intracellular Activity
Potential Therapeutic Agent
Mécanisme D'action
Target of Action
The primary targets of this compound are uridine monophosphate kinase (UMPK) , UDP-N-acetyl muramyl pentapeptide ligase (Mur-F) , and peptidyl deformylase (PDF) . These enzymes play crucial roles in bacterial cell wall formation, RNA biosynthesis, and protein maturation .
Mode of Action
The compound exhibits its anti-bacterial and anti-biofilm characteristics by competitively inhibiting the aforementioned targets . It binds to the active sites of UMPK, Mur-F, and PDF, preventing their normal function . This inhibition disrupts the bacterial cell wall formation, RNA biosynthesis, and protein maturation, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell wall formation, RNA biosynthesis, and protein maturation . By inhibiting UMPK, Mur-F, and PDF, it disrupts these pathways, leading to the death of the bacteria .
Pharmacokinetics
The compound has shown to penetrate into infected cells at a concentration of 640 µM/ml and obliterate Methicillin-Resistant Strains of Staphylococcus aureus (MRSA) . The compound’s stability was evaluated by showing its ability to remain bound to the active sites of UMPK, Mur-F, and PDF even after increasing the incubation time, temperature, pH, and substrate concentration .
Result of Action
The compound’s action results in the death of MRSA. Moreover, distinct reductions in the expression of UMPK, Mur-F, and PDF genes were noted .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as incubation time, temperature, pH, and substrate concentration . Despite increased activities of nitric oxide synthase (NOS), NADPH–P450 reductase, superoxide dismutase, catalase, and peroxidase in infected cell lines, the compound was able to obliterate MRSA .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[5-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-23-12-16(17(28-2)5-19(23)26)20(27)25-10-14-8-24(9-15(14)11-25)18-4-3-13(6-21)7-22-18/h3-5,7,12,14-15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXHXUZASPNLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2497177.png)
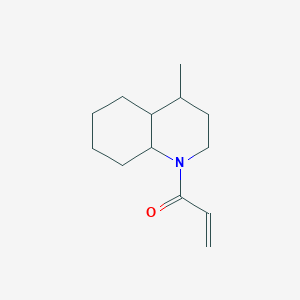
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)
![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
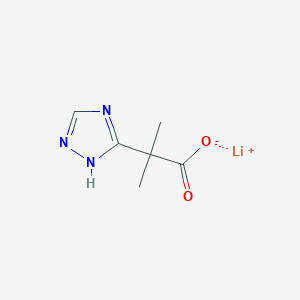
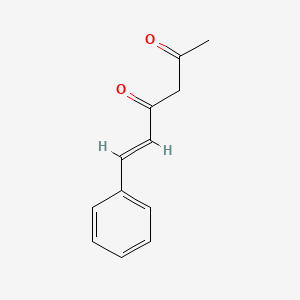
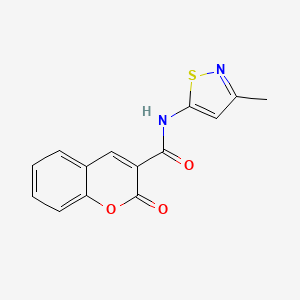
![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)
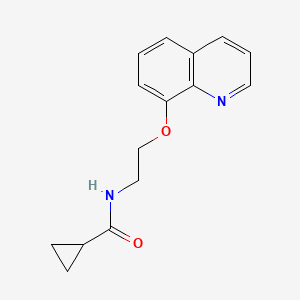
![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)
![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)